molecular formula C8H13N3 B1446593 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1532361-95-7

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B1446593
CAS RN: 1532361-95-7
M. Wt: 151.21 g/mol
InChI Key: QISUAQWXVKNDCJ-UHFFFAOYSA-N
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Description

“2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a chemical compound . It is also known as “ETHYL 4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE” with a CAS Number of 1029720-98-6 . The compound is white to yellow solid in physical form .


Synthesis Analysis

The synthesis of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is represented by the linear formula C9H13N3O2 . The InChI code for the compound is 1S/C9H13N3O2/c1-2-14-9(13)8-5-7-6-10-3-4-12(7)11-8/h5,10H,2-4,6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” include its white to yellow solid physical form . The compound has a molecular weight of 195.22 .

Scientific Research Applications

Medicinal Chemistry: Building Blocks for Drug Design

The compound serves as a versatile building block in medicinal chemistry. Its structure allows for the introduction of various substituents, making it a valuable scaffold for the development of new pharmaceuticals . It has been utilized in the synthesis of compounds with potential antitumor properties and as a core structure for creating molecules with enzymatic inhibitory activity .

Material Science: Photophysical Properties

In material science, the photophysical properties of derivatives of this compound are of interest. These properties can be harnessed in the development of new materials with specific light absorption and emission characteristics, which are useful in creating advanced photonic devices .

Organic Synthesis: Synthetic Methodologies

This compound is significant in organic synthesis, where it is used to develop sophisticated synthetic methodologies. It acts as a bifunctional scaffold that can undergo various region- and stereoselective transformations, aiding in the efficient synthesis of complex organic molecules .

Drug Design: ATR Inhibitors

In drug design, derivatives of 2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been explored as ATR inhibitors. These inhibitors are crucial in the development of targeted cancer therapies, as they interfere with the DNA damage response pathway in cancer cells .

Enzymatic Inhibitory Activity: Adenine Mimetics

The compound’s derivatives have been investigated for their use as adenine mimetics. This application is particularly relevant in designing inhibitors that can bind to ATP-binding sites of proteins, thereby modulating their activity for therapeutic purposes .

Antitumor Scaffold: Cancer Research

In cancer research, the compound’s derivatives are being studied for their antitumor properties. They are used as scaffolds in the synthesis of molecules that can potentially inhibit the growth of cancer cells .

Chemical Synthesis: Privileged Scaffolds

The concept of “privileged scaffolds” in chemical synthesis highlights the importance of certain core structures that are commonly found in drugs. This compound fits the criteria and is used to create a variety of biologically active molecules .

Photophysical Studies: Light-Absorbing Materials

Lastly, in photophysical studies, the compound’s ability to absorb and emit light is utilized in the creation of new materials that can be used in solar cells and light-emitting diodes (LEDs), contributing to the advancement of renewable energy technologies .

Future Directions

The future directions of “2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” research could involve the use of the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold . The building blocks obtained could be used for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups .

properties

IUPAC Name

2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7-5-8-6-9-3-4-11(8)10-7/h5,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISUAQWXVKNDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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